![molecular formula C8H5N3O4S B2620128 N-(5-nitro-1,3-thiazol-2-yl)-2-furamide CAS No. 89899-03-6](/img/structure/B2620128.png)
N-(5-nitro-1,3-thiazol-2-yl)-2-furamide
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Overview
Description
N-(5-nitro-1,3-thiazol-2-yl)-2-furamide is a chemical compound with the molecular formula C4H3N3O3S and a molecular weight of 173 .
Molecular Structure Analysis
The molecular structure of N-(5-nitro-1,3-thiazol-2-yl)-2-furamide includes a nitro group attached to a thiazole ring, which is further connected to a formamide group . The InChI code for this compound is 1S/C4H3N3O3S/c8-2-6-4-5-1-3 (11-4)7 (9)10/h1-2H, (H,5,6,8) .Scientific Research Applications
- Researchers have synthesized various thiazole derivatives with potential antibacterial and antifungal properties .
- Polysubstituted thiazole derivatives have been evaluated for their anti-inflammatory effects. These compounds showed promise in reducing inflammation .
- For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent effects against prostate cancer cells .
- This interaction leads to DNA double-strand breaks, cell cycle arrest (G2 stop), and ultimately, cell death .
Antimicrobial Properties
Anti-Inflammatory Activity
Antitumor and Cytotoxic Activity
Mitigating Protein Aggregation
DNA Interaction and Cell Death
Antifungal Activity
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide Compounds in the same class, nitrofurans, have been known to target proteins like aldose reductase .
Biochemical Pathways
The biochemical pathways affected by N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide Related compounds have been shown to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
The molecular and cellular effects of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide Related compounds have been shown to have antihyperalgesic effects and inhibit the growth of pancreatic cancer cells .
properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSHDHLPAZHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide |
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